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molecular formula C15H8N2O6 B5678047 4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoic acid

4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoic acid

Cat. No. B5678047
M. Wt: 312.23 g/mol
InChI Key: MRRDXZGCMXRGFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07148352B2

Procedure details

4-nitrophthalic anhydride (0.25 g, 0.0013 mol) and p-aminobenzoic acid (0.18 g, 0.0013 mol) were refluxed as above overnight. The clear solution was purified as per 120 to yield 0.33 g(81%) 145 as a very pale dull yellow powder: mp=331–332° C.; Rf 0.86 (A): Rf 0.92 (C): Rf 0.56 (D): IR(cm−1): 2750–3150 (OH), 3116 (C═CH), 2684 (C—H), 1780 (C═O), 1730 (bs, C═O), 1622 (C═C), 1608 (C═C), 1543 (N═O), 1510 (C═C), 1434 (C═C), 1383 (C—O), 1350 (N═O), 1103 (C—O), 727 (C═CH); MS m/z (rel intensity) 311 (100), 267 (87).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Yield
81%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[O:12])[O:10][C:8](=O)[C:7]2=[CH:13][CH:14]=1)([O-:3])=[O:2].[NH2:15][C:16]1[CH:24]=[CH:23][C:19]([C:20]([OH:22])=[O:21])=[CH:18][CH:17]=1>>[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[O:12])[N:15]([C:16]3[CH:24]=[CH:23][C:19]([C:20]([OH:22])=[O:21])=[CH:18][CH:17]=3)[C:8](=[O:10])[C:7]2=[CH:13][CH:14]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(C(=O)OC2=O)=CC1
Name
Quantity
0.18 g
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The clear solution was purified as per 120

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C(C(=O)N(C2=O)C2=CC=C(C=C2)C(=O)O)=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.33 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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